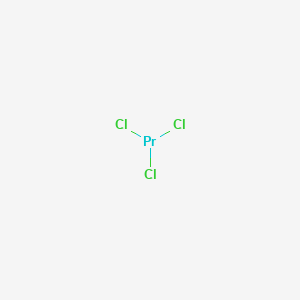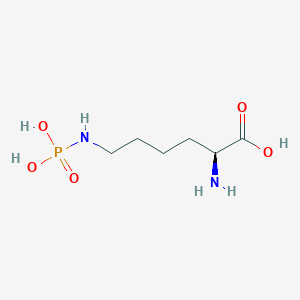
3-Hydroxy-3-methylbutanenitrile
Vue d'ensemble
Description
3-Hydroxy-3-methylbutanenitrile (HMB) is a reactive compound with the molecular formula C5H9NO . It is also known as 3-hydroxypropionitrile, which is a cyclic compound with three hydroxyl groups .
Synthesis Analysis
3-Hydroxy-3-methylbutyronitrile can be synthesized from 2-hydroxy-2-methyl-1-bromopropane . HMB was first synthesized by reacting isobutylene with cyanide, and this reaction produces an optically active product .Molecular Structure Analysis
The molecular weight of 3-Hydroxy-3-methylbutanenitrile is 99.13 g/mol . The IUPAC name is 3-hydroxy-3-methylbutanenitrile . The InChI is InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3 . The Canonical SMILES is CC©(CC#N)O .Chemical Reactions Analysis
3-Hydroxy-3-methylbutyronitrile is a β-hydroxynitrile . It undergoes thermal degradation in the gas phase via a six-membered cyclic transition state .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydroxy-3-methylbutanenitrile is 99.13 g/mol . The density is 1.0±0.1 g/cm3 . The boiling point is 217.2±13.0 °C at 760 mmHg . The flash point is 85.2±19.8 °C .Applications De Recherche Scientifique
Application in Organic Chemistry
The Specific Scientific Field
The specific scientific field where 3-Hydroxy-3-methylbutanenitrile is used is Organic Chemistry .
2. A Comprehensive and Detailed Summary of the Application 3-Hydroxy-3-methylbutanenitrile is used as a building block in organic synthesis . It’s a type of nitrile, which are organic compounds that have a −C≡N functional group. The presence of the nitrile group allows it to undergo various reactions to form a wide range of useful organic compounds .
3. A Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Generally, 3-Hydroxy-3-methylbutanenitrile would be used as a reagent in a chemical reaction. The reaction conditions, such as temperature, solvent, and other reagents, would be determined by the specific requirements of the reaction .
4. A Thorough Summary of the Results or Outcomes Obtained The outcomes obtained from the use of 3-Hydroxy-3-methylbutanenitrile in organic synthesis would depend on the specific reaction being performed. In general, the use of this compound as a reagent would result in the formation of a new organic compound .
Synthesis of 1,1-dimethylcyanoethyl bromoacetate
The Specific Scientific Field
This application falls under the field of Organic Synthesis .
2. A Comprehensive and Detailed Summary of the Application 3-Hydroxy-3-methylbutanenitrile may be used to synthesize 1,1-dimethylcyanoethyl bromoacetate . This compound could be used as a reagent in various organic reactions.
4. A Thorough Summary of the Results or Outcomes Obtained The outcomes obtained from the use of 3-Hydroxy-3-methylbutanenitrile in this synthesis would depend on the specific reaction being performed. In general, the use of this compound as a reagent would result in the formation of 1,1-dimethylcyanoethyl bromoacetate .
Synthesis of Arylacetonitrilase
The Specific Scientific Field
This application falls under the field of Biochemistry .
2. A Comprehensive and Detailed Summary of the Application 3-Hydroxy-3-methylbutanenitrile may be used in the synthesis of a new type of nitrilase, arylacetonitrilase . Nitrilases are enzymes that catalyze the hydrolysis of nitriles, which are organic compounds containing a cyano functional group (-C≡N), into carboxylic acids and ammonia .
4. A Thorough Summary of the Results or Outcomes Obtained The outcomes obtained from the use of 3-Hydroxy-3-methylbutanenitrile in this synthesis would depend on the specific reaction being performed. In general, the use of this compound as a reagent would result in the formation of arylacetonitrilase .
Safety And Hazards
3-Hydroxy-3-methylbutanenitrile is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-hydroxy-3-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMDJFBWQJRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929337 | |
| Record name | 3-Hydroxy-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methylbutanenitrile | |
CAS RN |
13635-04-6 | |
| Record name | Butanenitrile, 3-hydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013635046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-methylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)









